molecular formula C13H16N2O3S2 B2666077 Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681155-87-3

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2666077
M. Wt: 312.4
InChI Key: NZBXMYLWVIWYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene species can be prepared from enaminones via reactions with different nucleophiles and electrophiles . The structure of the designed compounds can be derived from their spectral information .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
  • Neuroprotection and Anti-neuroinflammatory Agents

    • Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
    • The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Serotonin Antagonists

    • The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one is a compound that works as a serotonin antagonist and is used in the treatment of Alzheimer’s .
    • Serotonin antagonists are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain. They are used to treat a variety of conditions, including depression, anxiety disorders, and certain types of pain .
  • Antiviral Agents

    • Pyrimidine and its derivatives have been proven to have antiviral activity .
    • The specific methods of application or experimental procedures would depend on the exact nature of the compound and the context of its use .
  • Antioxidant Agents

    • Pyrimidine and its derivatives have been proven to have antioxidant activity .
    • The specific methods of application or experimental procedures would depend on the exact nature of the compound and the context of its use .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Several commercially available drugs also contain a thiophene nucleus , indicating the potential for future research in this area.

properties

IUPAC Name

ethyl 3-methyl-5-(2-methylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-18-13(17)10-8(4)9(19-6-14)12(20-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXMYLWVIWYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)SC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate

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